molecular formula C18H13BrClN3O4S2 B2927091 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 893789-21-4

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No.: B2927091
CAS No.: 893789-21-4
M. Wt: 514.79
InChI Key: FYNZPYCDPIVPJD-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone derivative featuring a 4-bromophenylsulfonyl substituent at the 5-position of the pyrimidinone ring, a thioether linkage to an acetamide group, and an N-(2-chlorophenyl) substitution on the acetamide moiety. The 2-chlorophenyl group introduces steric and electronic effects that may modulate solubility and biological activity.

Properties

CAS No.

893789-21-4

Molecular Formula

C18H13BrClN3O4S2

Molecular Weight

514.79

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C18H13BrClN3O4S2/c19-11-5-7-12(8-6-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-14-4-2-1-3-13(14)20/h1-9H,10H2,(H,22,24)(H,21,23,25)

InChI Key

FYNZPYCDPIVPJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and synthesis:

Table 1: Structural and Functional Comparison

Compound Name / ID Pyrimidinone Substituent Acetamide Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (¹H NMR, δ ppm)
Target Compound 4-BrC₆H₄SO₂ 2-ClC₆H₄ - - 486.79 Expected: NHCO ~10.2 (s), SCH₂ ~4.0 (s)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (5.5, ) 4-CH₃ 4-BrC₆H₄ 79 >259 353.99 NHCO 10.22 (s), SCH₂ 4.05 (s), CH₃ 2.15 (s)
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide () 4-MeC₆H₄SO₂ 2-ClC₆H₄ - - 444.92 -
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide () 5-CN, 4-Et 4-FC₆H₄ - - 361.39 -

Key Observations:

Substituent Effects on Reactivity and Stability: The 4-bromophenylsulfonyl group in the target compound likely increases electron withdrawal compared to the 4-methyl group in and the 4-methylphenylsulfonyl group in . This may enhance electrophilicity at the pyrimidinone core, affecting reactivity in nucleophilic substitutions or hydrogen bonding .

Synthesis and Yield: Compound 5.5 () achieved a 79% yield, suggesting that alkyl or halogenated aryl groups on the pyrimidinone are synthetically accessible.

Physicochemical Properties :

  • The melting point of compound 5.5 (>259°C) reflects strong intermolecular interactions (e.g., hydrogen bonding from NHCO and sulfonyl groups). The target compound’s bromine atom and sulfonyl group may further elevate its melting point .
  • The molecular weight of the target compound (486.79 g/mol) exceeds that of analogs, which could impact solubility and bioavailability.

Spectroscopic Trends :

  • ¹H NMR : The SCH₂ protons in analogs resonate near δ 4.0–4.1 (singlet), consistent with the target compound’s expected spectrum. The NHCO signal (~δ 10.2) is a hallmark of acetamide derivatives .

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